Lipophilicity vs. Non-Fluorinated Parent
The introduction of gem-difluoro substitution and the 7-methoxy group increases the calculated lipophilicity (XLogP3) of 4',4'-difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one to 3.1, compared to an XLogP3 of 2.9–3.0 for the non-fluorinated, non-methoxylated parent scaffold spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one [1][2]. This 0.1–0.2 log unit increase reflects moderate but consistent lipophilicity enhancement linked to the combined effect of fluorine and methoxy substituents, which can influence membrane permeability and non-specific protein binding in screening assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Non-fluorinated parent scaffold (spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one, CAS 62756-20-1): XLogP3 = 2.9-3.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.1 to +0.2 |
| Conditions | Computed by XLogP3 algorithm (PubChem / ChemicalBook) |
Why This Matters
Lipophilicity directly impacts compound solubility, permeability, and protein binding—key considerations for selecting a building block with predictable behavior in early drug discovery screening cascades.
- [1] PubChem Compound Summary. 4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one. CID 125451888. View Source
- [2] ChemicalBook. spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one properties. CAS 62756-20-1. View Source
